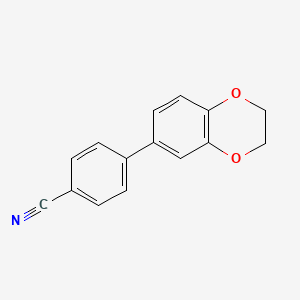

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile

Description

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzonitrile |

InChI |

InChI=1S/C15H11NO2/c16-10-11-1-3-12(4-2-11)13-5-6-14-15(9-13)18-8-7-17-14/h1-6,9H,7-8H2 |

InChI Key |

ASQSVMFJYRTGTG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with benzonitrile derivatives under specific conditions. One common method involves the use of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at room temperature with stirring for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Sulfonamide Derivatives

Example Compounds :

- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) Activity: Moderate antibacterial activity against S. typhi, E. coli, and B. subtilis .

- N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c)

- N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (5e)

Comparison :

Carboxylic Acid Derivatives

Example Compound :

Comparison :

- The carboxylic acid group in this analog facilitates ionic interactions, unlike the nitrile in the target compound.

Nitrile-Containing Analogs

Example Compounds :

- 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Structure: Combines benzodioxin with a thiazole-acetonitrile group. Application: Used in synthetic libraries for immunomodulator discovery .

- 3-(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)benzonitrile Structure: Benzonitrile linked to a benzoxazinone ring. Properties: Predicted pKa = 13.18 ± 0.40, indicating lower acidity compared to carboxylic acid analogs .

Comparison :

Complex Hybrid Structures

Example Compound :

- D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) Activity: Inhibitor of casein kinase 1 (CK1) and PD-1/PD-L1 interactions, used in immunotherapy .

Comparison :

- D4476’s imidazole-pyridine-benzodioxin scaffold highlights the importance of multi-ring systems in targeting protein-protein interactions. The target compound’s simpler structure may lack this complexity but could serve as a building block for similar hybrids .

Physicochemical and Structural Analysis

Table 1: Key Properties of Selected Analogs

Biological Activity

The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile is a member of the benzodioxin family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, providing detailed research findings, case studies, and data tables to illustrate its significance in pharmacology and medicinal chemistry.

Molecular Characteristics

- Chemical Name: this compound

- Molecular Formula: C17H16N2O2

- Molecular Weight: 280.321 g/mol

- CAS Number: Not specified in the search results but can be derived from its structure.

Structural Representation

The structural formula can be represented as follows:

This compound features a benzodioxin moiety linked to a benzonitrile group, which may contribute to its biological activity through various mechanisms.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit significant pharmacological properties. The following activities have been observed:

- Antioxidant Activity: Compounds with similar structures have shown potential in reducing oxidative stress by scavenging free radicals.

- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for cancer therapy.

- Cholesterol Regulation: Certain analogs have been identified as cholesteryl ester transfer protein (CETP) inhibitors, contributing to increased HDL cholesterol levels in animal models .

The mechanisms through which these compounds exert their biological effects include:

- Enzyme Inhibition: Many derivatives inhibit specific enzymes linked to disease pathways, such as tyrosinase in melanogenesis or CETP in lipid metabolism.

- Cellular Signaling Modulation: By interacting with cellular receptors or signaling pathways, these compounds can influence cell proliferation and apoptosis.

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of a related compound on human cancer cell lines. The findings showed that the compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values for various cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| HeLa (cervical) | 10 |

| A549 (lung) | 12 |

These results indicate promising anticancer potential for benzodioxin derivatives.

Study 2: Cholesterol Regulation

In another study involving CETP transgenic mice, the administration of a structurally similar compound resulted in a significant increase in HDL-C levels:

| Treatment Group | HDL-C Level (mg/dL) |

|---|---|

| Control | 30 |

| Compound A | 45 |

| Compound B | 50 |

This suggests that benzodioxin derivatives may play a role in lipid metabolism and cardiovascular health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.